molecular formula C18H21ClN2O2 B14366751 1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one CAS No. 90240-53-2

1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one

Cat. No.: B14366751
CAS No.: 90240-53-2
M. Wt: 332.8 g/mol
InChI Key: ICIZWJYLZAIFRJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenoxy group, an imidazole ring, and a dimethylheptenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one typically involves a multi-step process:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Imidazole Ring Introduction: The chlorophenoxy intermediate is then reacted with an imidazole derivative under suitable conditions to introduce the imidazole ring.

    Dimethylheptenone Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-2-(1H-imidazol-1-yl)-2-methylpropan-1-one
  • 1-(4-Chlorophenoxy)-3-(1H-imidazol-1-yl)-2,2-dimethylbutan-1-one

Uniqueness

1-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2,2-dimethylhept-4-en-3-one is unique due to its specific structural features, such as the combination of a chlorophenoxy group, an imidazole ring, and a dimethylheptenone moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

90240-53-2

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

1-(4-chlorophenoxy)-4-imidazol-1-yl-2,2-dimethylhept-4-en-3-one

InChI

InChI=1S/C18H21ClN2O2/c1-4-5-16(21-11-10-20-13-21)17(22)18(2,3)12-23-15-8-6-14(19)7-9-15/h5-11,13H,4,12H2,1-3H3

InChI Key

ICIZWJYLZAIFRJ-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C(=O)C(C)(C)COC1=CC=C(C=C1)Cl)N2C=CN=C2

Origin of Product

United States

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